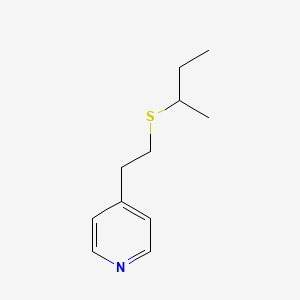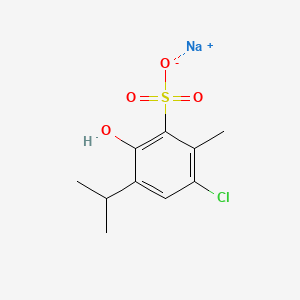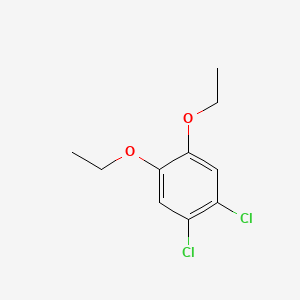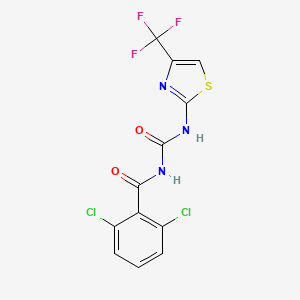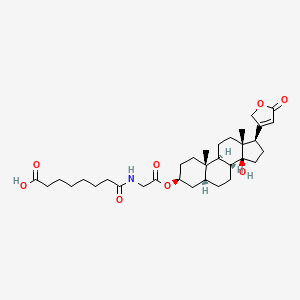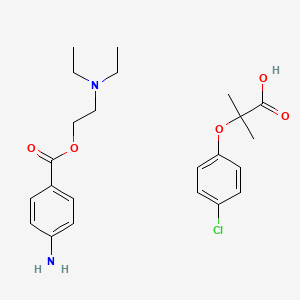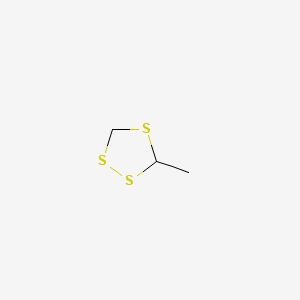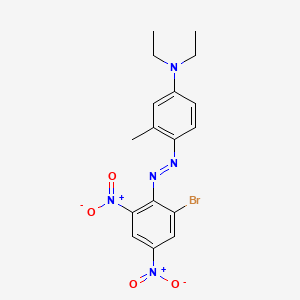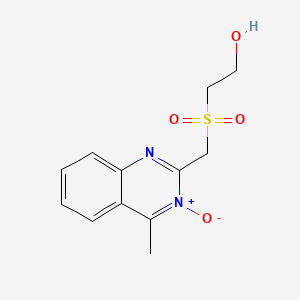
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)sulfonil)etanol es un complejo compuesto orgánico con una estructura única que incluye un anillo de quinazolina, un grupo sulfonilo y una porción de etanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)sulfonil)etanol típicamente implica múltiples pasos. Un método común comienza con la preparación del anillo de quinazolina, seguido de la introducción del grupo sulfonilo y la porción de etanol. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones a gran escala utilizando equipos automatizados para controlar la temperatura, la presión y otros parámetros de reacción. El uso de reactores de flujo continuo y otras tecnologías avanzadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)sulfonil)etanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de sulfóxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un grupo tiol.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo sulfonilo puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfones, mientras que la reducción puede producir tioles.
Aplicaciones Científicas De Investigación
2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)sulfonil)etanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición de enzimas e interacciones de proteínas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)sulfonil)etanol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo sulfonilo puede formar fuertes interacciones con residuos de aminoácidos en el sitio activo de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. El anillo de quinazolina también puede interactuar con diversas vías biológicas, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)tio)etanol
- 2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)amino)etanol
Unicidad
En comparación con compuestos similares, 2-(((4-Metil-3-óxido-2,3-dihidro-2-quinazolinil)metil)sulfonil)etanol es único debido a la presencia del grupo sulfonilo, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación científica e industria.
Propiedades
Número CAS |
6965-86-2 |
|---|---|
Fórmula molecular |
C12H14N2O4S |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfonyl]ethanol |
InChI |
InChI=1S/C12H14N2O4S/c1-9-10-4-2-3-5-11(10)13-12(14(9)16)8-19(17,18)7-6-15/h2-5,15H,6-8H2,1H3 |
Clave InChI |
WUXYFJWDGCRDEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


